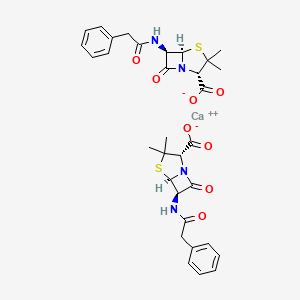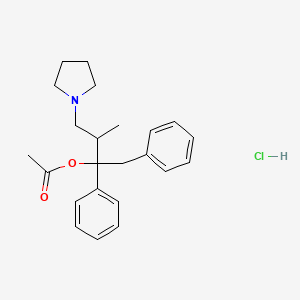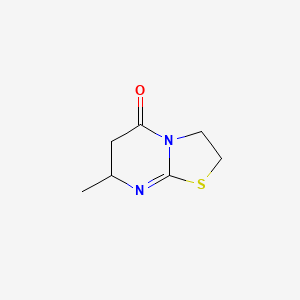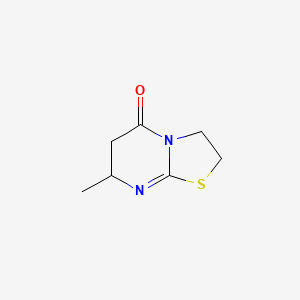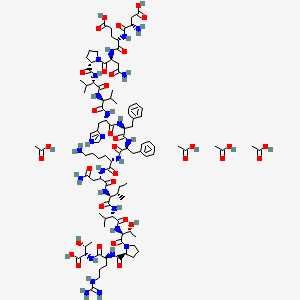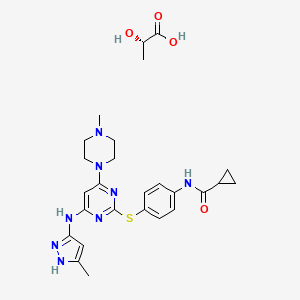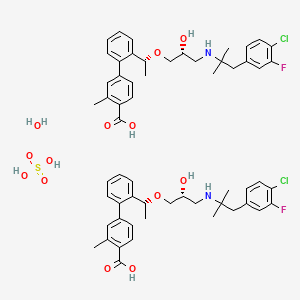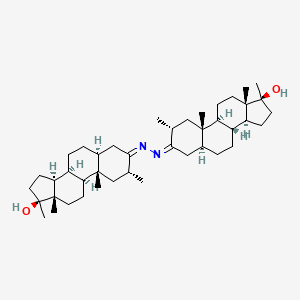
Mebolazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebolazine, also known as dimethazine, is a synthetic, orally active androgen and anabolic steroid. It is a 17α-alkylated derivative of dihydrotestosterone (DHT) and is known for its potent anabolic effects. This compound has a unique chemical structure, being a dimer of methasterone linked at the 3-position of the A-ring by an azine group. This compound has been used in bodybuilding and athletic circles for its muscle-building properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mebolazine is synthesized through the reaction of methasterone with hydrazine. The process involves the formation of an azine linkage between two methasterone molecules. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethanol or methanol. The reaction is monitored using spectroscopic methods to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mebolazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the azine linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Mebolazine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of azine-linked steroids.
Biology: Investigated for its effects on muscle growth and androgen receptor binding.
Medicine: Explored for potential therapeutic uses in treating hypoandrogenic conditions.
Mecanismo De Acción
Mebolazine exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences various molecular pathways involved in muscle hypertrophy and strength gains .
Comparación Con Compuestos Similares
Similar Compounds
Methasterone: A precursor to mebolazine, known for its potent anabolic effects.
Dianabol (Methandrostenolone): Another anabolic steroid with similar muscle-building properties.
Oxymetholone: A synthetic anabolic steroid with strong anabolic and moderate androgenic effects.
Uniqueness of this compound
This compound is unique due to its azine linkage, which differentiates it from other anabolic steroids. This structural feature allows it to act as a prodrug, releasing active methasterone molecules upon metabolism. This unique mechanism contributes to its potent anabolic effects and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C42H68N2O2 |
|---|---|
Peso molecular |
633.0 g/mol |
Nombre IUPAC |
(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35-,44-36-/t25-,26-,27+,28+,29-,30+,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1 |
Clave InChI |
POPWFGNRCCUJGU-MNLBLEKUSA-N |
SMILES isomérico |
C[C@H]1/C(=N\N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C |
SMILES canónico |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)


